molecular formula C18H20N4O2 B11685478 N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11685478
M. Wt: 324.4 g/mol
InChI Key: HHNYFJIMVZLLNC-YBFXNURJSA-N
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Description

N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a carbohydrazide derivative featuring a tetrahydroindazole core linked via a hydrazone bond to a substituted benzylidene moiety. Its structure includes a 3-allyl-2-hydroxyphenyl group, which distinguishes it from other analogs through unique electronic and steric properties.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-2-6-12-7-5-8-13(17(12)23)11-19-22-18(24)16-14-9-3-4-10-15(14)20-21-16/h2,5,7-8,11,23H,1,3-4,6,9-10H2,(H,20,21)(H,22,24)/b19-11+

InChI Key

HHNYFJIMVZLLNC-YBFXNURJSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC3=C2CCCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between an appropriate aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows it to interact with cellular targets involved in cancer progression. Molecular docking studies have indicated potential binding affinities to proteins associated with tumor growth and metastasis.

Anti-inflammatory Effects

The hydroxyphenyl moiety contributes to anti-inflammatory activities by modulating inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Case Studies and Research Findings

A number of studies have explored the applications of indazole derivatives similar to this compound:

StudyFindings
Chandrasekhar et al. (2012)Investigated various indazole derivatives for antimicrobial activity; some exhibited significant inhibition against bacterial strains .
Recent Molecular Docking StudiesHighlighted potential interactions with cancer-related proteins; suggested further investigation into the anticancer properties .
Pharmacological EvaluationsDemonstrated anti-inflammatory effects in preclinical models; indicated a mechanism involving cytokine modulation .

Mechanism of Action

The mechanism by which N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to inhibit enzyme activity or modulate receptor function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in the substituents on the benzylidene ring. Key variations include:

Compound Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-Allyl-2-hydroxyphenyl C₁₈H₂₀N₄O₂ 324.38 Allyl group introduces steric bulk; hydroxyl enhances H-bonding .
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylene]-... () 3-Hydroxy-4-methoxyphenyl C₁₆H₁₈N₄O₃ 314.34 Electron-donating groups (EDGs) improve solubility and binding affinity .
N′-[(E)-(4-tert-butylphenyl)methylidene]-... () 4-tert-Butylphenyl C₁₉H₂₆N₄O 326.44 Bulky tert-butyl group increases hydrophobicity; may hinder binding .
Suprafenacine (N′-[(E)-(4-methylphenyl)methylidene]-...) () 4-Methylphenyl C₁₆H₁₈N₄O 282.34 Methyl group balances lipophilicity; known microtubule destabilizer .
N′-[(E)-(4-Fluorophenyl)methylidene]-... () 4-Fluorophenyl C₁₅H₁₅FN₄O 286.30 Fluorine’s electronegativity enhances metabolic stability .
N′-[(E)-(4-Methoxyphenyl)methylidene]-... () 4-Methoxyphenyl C₁₆H₁₈N₄O₂ 298.34 Methoxy group improves solubility but reduces membrane permeability .
N′-[(E)-(2-Methoxyphenyl)methylidene]-... () 2-Methoxyphenyl C₁₆H₁₈N₄O₂ 298.34 Ortho-substitution may sterically hinder interactions .

Hypothesized Pharmacological Implications

  • Microtubule Targeting : Suprafenacine’s activity suggests that analogs with balanced lipophilicity (e.g., methyl, allyl) may preferentially bind microtubules. The target compound’s allyl group could enhance interactions with hydrophobic tubulin domains .
  • Antioxidant Potential: Hydroxyl-substituted analogs (e.g., target compound, ) may exhibit radical-scavenging activity, common in phenolic derivatives .
  • Steric vs. Electronic Effects : Bulky substituents (tert-butyl) may reduce binding affinity, while EDGs (methoxy) improve solubility but may compete with target binding .

Biological Activity

N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 324.386 g/mol

This structure features an indazole moiety linked to a hydroxyphenyl group and an allyl substituent, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies suggest that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
  • Anticancer Effects : Preliminary investigations have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been noted to inhibit glioma cell proliferation by activating pathways that lead to cell death .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported the minimum inhibitory concentration (MIC) values for this compound against MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The results indicated significant antibacterial activity with MIC values ranging from 15.625 μg/mL to 62.5 μg/mL .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays revealed that the compound exhibits low cytotoxicity towards normal human cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
  • Mechanistic Studies :
    • Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the compound interacts with key enzymes involved in cellular proliferation and survival pathways .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of MRSA and E. coli growth
AnticancerInduction of apoptosis in glioma cells
CytotoxicityLow toxicity towards normal cells
Mechanistic InsightsBinding interactions with target enzymes

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